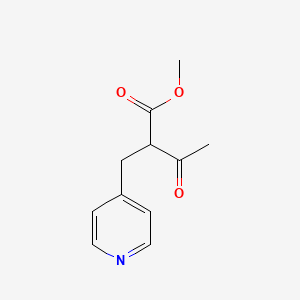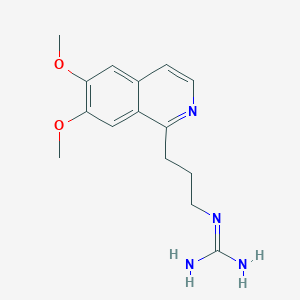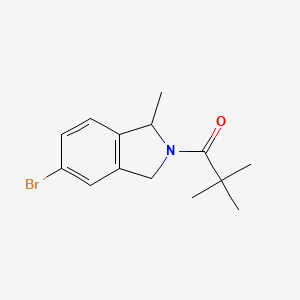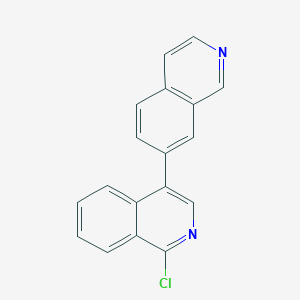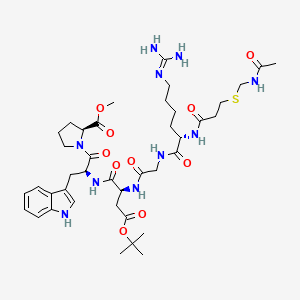
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is a complex organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a quinolinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione typically involves multistep reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 6-aminoquinoline-5,8-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer the advantage of reduced reaction times and lower energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of antiproliferative agents.
Medicine: Research has indicated its potential use in developing new drugs for treating cancer and other diseases.
Industry: It is utilized in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2-nitrophenyl)-1,4-naphthoquinone
- 6-Amino-2-(4-nitrophenyl)-5,8-quinolinedione
- 2-Amino-3-(4-nitrophenyl)-1,4-naphthoquinone
Uniqueness
6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
61472-37-5 |
|---|---|
Fórmula molecular |
C15H9N3O4 |
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |
Clave InChI |
JVMAQRZJIRPHCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


